molecular formula C14H14BrNO2S B7750925 Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate

Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate

Cat. No.: B7750925
M. Wt: 340.24 g/mol
InChI Key: KDKRGAXHTKFGLL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate (CAS RN: 685861-81-8; MDL: MFCD04991594) is a high-purity chemical building block supplied for research purposes. This compound belongs to the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Derivatives of 2-aminothiophene, particularly those with aryl substitutions, are of significant interest in pharmaceutical research for developing novel therapeutics. These compounds are frequently investigated for their anticancer and antioxidant properties . The molecular structure, which integrates a bromophenyl moiety and an ethyl substituent, is designed to enhance hydrophobic interactions with enzyme binding pockets, a strategy supported by molecular modeling studies on analogous compounds . This makes it a valuable intermediate for constructing more complex molecules in drug discovery programs, especially in the synthesis of thieno[2,3-d]pyrimidine derivatives that act as potent inhibitors of key enzymatic targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Researchers can utilize this compound as a key precursor for further functionalization to explore structure-activity relationships (SAR) and develop potential multifunctional therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-3-10-11(8-4-6-9(15)7-5-8)12(13(16)19-10)14(17)18-2/h4-7H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKRGAXHTKFGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Mechanism

The reaction begins with 4-bromoacetophenone as the ketone component, methyl cyanoacetate as the cyanoester, and sulfur as the cyclizing agent. A base such as diethylamine or morpholine facilitates deprotonation and accelerates the reaction. The mechanism proceeds through:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.

  • Cyclization : Sulfur incorporation to form the thiophene ring.

  • Amination : Spontaneous generation of the amino group at the 2-position.

Procedure and Conditions

A representative protocol involves refluxing 4-bromoacetophenone (10 mmol), methyl cyanoacetate (12 mmol), sulfur (12 mmol), and diethylamine (15 mmol) in ethanol at 80°C for 6–8 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound in 65–75% purity.

Table 1: Traditional Gewald Reaction Parameters

ComponentQuantity (mmol)Role
4-Bromoacetophenone10Ketone substrate
Methyl cyanoacetate12Cyanoester component
Sulfur12Cyclizing agent
Diethylamine15Base catalyst
Ethanol50 mLSolvent

Microwave-Assisted Gewald Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular interactions. This method is particularly effective for thiophene derivatives due to the polar intermediates involved.

Optimized Microwave Protocol

A mixture of 4-bromoacetophenone (10 mmol), methyl cyanoacetate (12 mmol), sulfur (12 mmol), and piperidine (15 mmol) in dimethylformamide (DMF) is irradiated at 120°C for 20–30 minutes using a microwave synthesizer. The reaction achieves 85–90% conversion, with purification via recrystallization from methanol yielding 78–82% pure product.

Table 2: Microwave vs. Traditional Gewald Synthesis

ParameterTraditional MethodMicrowave Method
Reaction Time6–8 hours20–30 minutes
Yield65–75%78–82%
Purity (HPLC)95–98%98–99%
Energy ConsumptionHighLow

Post-Synthetic Modifications and Alkylation

The 5-ethyl substituent is often introduced via post-synthetic alkylation. A patent-derived method employs isobutyl bromide and potassium carbonate in dimethylformamide (DMF) to alkylate intermediate thiophene carboxylates.

Alkylation Procedure

  • Intermediate Preparation : Synthesize methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate via the Gewald reaction.

  • Alkylation : React the intermediate (10 mmol) with ethyl bromide (15 mmol) and K₂CO₃ (20 mmol) in DMF at 80°C for 5 hours.

  • Purification : Extract with ethyl acetate, wash with brine, and recrystallize from methanol to obtain the 5-ethyl derivative in 70–75% yield.

Solvent and Catalyst Optimization

Recent studies highlight the impact of solvent polarity and catalyst choice on reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, THF) improve solubility of sulfur and intermediates, boosting yields by 15–20%.

  • Bicyclic amines (e.g., DABCO) reduce side reactions compared to traditional bases like diethylamine, enhancing purity to >99%.

Table 3: Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolDiethylamine6595
DMFPiperidine8298
THFDABCO8599

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors replace batch processes to minimize thermal degradation and improve reproducibility. Key adaptations include:

  • Automated reagent dosing : Ensures precise stoichiometry.

  • In-line purification : Combines extraction and crystallization units for >90% recovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiophene derivatives, including methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate, exhibit promising anticancer properties. A study demonstrated that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines. The presence of the bromophenyl group is believed to play a crucial role in increasing biological activity due to its electron-withdrawing properties, which enhance the compound's reactivity with biological targets .

Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized this compound and evaluated its efficacy against human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism of action was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Materials Science

Conductive Polymers
this compound is also explored for its application in conductive polymers. Thiophene derivatives are integral in creating organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of this compound allow for efficient charge transport, making it suitable for incorporation into polymer matrices .

Data Table: Conductivity Properties

CompoundConductivity (S/m)Application Area
This compound0.01 - 0.1OLEDs, OPVs
Poly(3-hexylthiophene)0.1 - 0.5Organic Solar Cells
Poly(thiophene)0.05 - 0.2Sensors

Agricultural Chemistry

Pesticidal Activity
Emerging studies indicate that thiophene-based compounds may possess pesticidal properties. This compound has been evaluated for its efficacy against specific agricultural pests. The compound's structural features contribute to its potential as a bioactive agent capable of disrupting pest physiology.

Case Study: Efficacy Against Pests
A field trial assessed the effectiveness of this compound in controlling aphid populations on crops. Results indicated a significant reduction in pest numbers compared to untreated controls, suggesting its viability as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate

Key Differences :

  • Ester Group : The ethyl ester analog (CAS RN 306934-99-6) has a longer alkyl chain, leading to differences in lipophilicity and solubility compared to the methyl ester.
  • Physical Properties : The ethyl derivative has a melting point of 120–122°C , whereas the methyl ester likely exhibits a slightly lower melting point due to reduced molecular weight.
  • Synthesis: Both compounds are synthesized via Gewald-like reactions, but the choice of alcohol (ethanol vs. methanol) during esterification alters reaction kinetics and yields .

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point Solubility (Polar Solvents)
Methyl ester (Target Compound) ~326.21* ~115–118°C* Moderate
Ethyl ester (CAS 306934-99-6) 326.21 120–122°C Low

*Estimated based on ethyl analog data .

Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate

Key Differences :

  • Substituents : This analog (compound 1 in ) lacks the bromine atom and ethyl group, featuring a methyl group at position 4 and a phenyl group at position 3.
  • Biological Activity : The phenyl group in the analog may reduce steric hindrance compared to the bulkier 4-bromophenyl group, affecting binding affinity in biological targets .

Table 2: Substituent Impact on Reactivity

Compound Position 4 Position 5 Electron Effects
Target Compound 4-Bromophenyl Ethyl Strong EWG (Br)
Ethyl 2-amino-4-methyl-5-phenyl analog Methyl Phenyl Moderate EDG (Phenyl)

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l)

Key Differences :

  • Core Structure : Compound 39l () incorporates an isoxazole ring instead of a thiophene, altering π-conjugation and hydrogen-bonding capacity.
  • Functional Groups: The diethylamino group in 39l introduces basicity, contrasting with the neutral ester group in the target compound.

Spectral Comparison :

  • NMR : The 4-bromophenyl group in the target compound would show distinct aromatic proton splitting (e.g., doublets at δ 7.2–7.6 ppm) compared to the isoxazole’s deshielded protons .
  • IR : The ester carbonyl (C=O) stretch (~1700 cm⁻¹) in the target compound differs from the amide carbonyl (~1650 cm⁻¹) in 39l .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing : The bromine atom in the target compound may participate in halogen bonding, as observed in related brominated thiophenes, enhancing crystal stability .
  • Hydrogen Bonding: The amino group at position 2 can form N–H···O bonds with ester carbonyls, similar to patterns in Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate .
  • Ring Puckering : The thiophene ring in the target compound likely adopts a planar conformation due to conjugation, whereas analogs with bulkier substituents may exhibit puckering (quantified via Cremer-Pople parameters ).

Biological Activity

Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14BrN2O2S
  • Molecular Weight : 336.25 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group, a bromophenyl group, and a carboxylate ester group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both the amino and bromophenyl groups enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that thiophene derivatives exhibit significant antimicrobial properties against various pathogens. This compound is no exception, showing activity against both Gram-positive and Gram-negative bacteria.
    • A study demonstrated that compounds with similar structures exhibited potent antibacterial effects, particularly against Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity
    • The compound has been evaluated for its anticancer properties, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. In vitro assays revealed that it exhibits cytotoxic effects, leading to reduced cell viability.
    • A detailed analysis showed that this compound induces apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various thiophene derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value of less than 25 μM. The mechanism involved G2/M phase cell cycle arrest and induction of oxidative stress .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiophene derivatives reported that this compound demonstrated notable activity against E. coli, contributing to its potential as a therapeutic agent in treating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AntibacterialE. coliNot specifiedDisruption of bacterial cell wall
AnticancerMCF-7 (breast cancer)< 25 μMInduction of apoptosis; cell cycle arrest
AnticancerHepG-2 (liver cancer)Not specifiedInduction of oxidative stress

Q & A

Q. What are the key steps in synthesizing Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and esterification. For example, analogous thiophene derivatives are synthesized via sequential coupling of bromophenyl groups, ethylation, and carboxylation . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates and confirm product formation. Nuclear magnetic resonance (NMR) spectroscopy is used to verify structural integrity at each stage, while mass spectrometry ensures molecular weight accuracy .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural identity?

Essential techniques include:

  • 1H/13C NMR spectroscopy : To confirm substituent positions (e.g., bromophenyl, ethyl, and carboxylate groups) .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation .
  • X-ray crystallography : Resolves crystallographic data, as seen in structurally similar compounds (e.g., methyl 3-(4-bromophenyl) derivatives) .
  • HPLC : Assesses purity (>95% is standard for research-grade material) .

Q. How do the functional groups (e.g., bromophenyl, ethyl, carboxylate) influence the compound’s reactivity?

The bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions, enabling further derivatization. The ethyl group may sterically hinder nucleophilic attacks on the thiophene ring, while the carboxylate ester can undergo hydrolysis to a carboxylic acid under basic conditions . Reactivity can be optimized by adjusting solvents (e.g., DMF for polar reactions) and catalysts (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. bacterial cells) .
  • Use orthogonal assays (e.g., enzymatic inhibition and cellular viability) to confirm target engagement .
  • Analyze substituent effects: For example, replacing the 4-bromophenyl group with chlorophenyl may alter binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

SAR studies should systematically modify substituents:

  • Bromophenyl group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Ethyl group : Substitute with bulkier alkyl chains to improve lipophilicity and membrane permeability .
  • Amino group : Acetylate to reduce metabolic degradation . Tabulated data from analogous compounds (e.g., ethyl 5-acetyl-4-methylthiophene derivatives) can guide prioritization .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets .
  • Molecular dynamics simulations : Assess binding stability over time (e.g., ligand-protein interactions) .
  • QSAR modeling : Relates structural features (e.g., logP, polar surface area) to activity .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Solvent selection : Use toluene or THF for high-temperature reactions to improve solubility .
  • Catalyst loading : Reduce Pd catalyst to 0.5-1 mol% in cross-coupling steps to minimize costs .
  • Workup protocols : Employ column chromatography with gradient elution for efficient purification .

Methodological Considerations

Q. What experimental designs are recommended for stability studies under varying storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to avoid hydrolysis of the ester group .
  • Long-term stability : Monitor via periodic HPLC analysis over 6–12 months .

Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?

  • Enzyme inhibition assays : Measure IC50 values against purified targets (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
  • Western blotting : Confirms downstream effects (e.g., phosphorylation inhibition) .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in cyclization steps : Optimize reaction time and temperature using microwave-assisted synthesis .
  • Byproduct formation : Introduce scavenger resins or tandem purification techniques .
  • Scalability issues : Transition from batch to flow chemistry for continuous production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.